[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide
Overview
Description
[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a 4-methylphenyl group at the 4-position, and an acetic acid moiety at the 5-position, with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the acetic acid moiety.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, thiazole derivatives are explored for their therapeutic potential. Compounds similar to this compound have been investigated for their ability to interact with biological targets, such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1,3-thiazole: Lacks the 4-methyl group on the phenyl ring.
4-(4-Methylphenyl)-1,3-thiazole: Lacks the acetic acid moiety.
2-Methyl-1,3-thiazole-5-acetic acid: Lacks the 4-methylphenyl group.
Uniqueness
[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide is unique due to the combination
Properties
IUPAC Name |
2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.BrH/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13;/h3-6H,7H2,1-2H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFNDPSGAPGKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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